molecular formula C12H16O2 B8713642 4-Tert-butyl-2,3-dihydro-5-benzofuranol

4-Tert-butyl-2,3-dihydro-5-benzofuranol

Cat. No.: B8713642
M. Wt: 192.25 g/mol
InChI Key: DJRSGLVTWSQESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2,3-dihydro-5-benzofuranol (molecular formula: C₁₁H₁₆O₂) is a benzofuranol derivative characterized by a dihydrobenzofuran core substituted with a tert-butyl group at the 4-position and a hydroxyl group at the 5-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in anti-inflammatory research.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-tert-butyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C12H16O2/c1-12(2,3)11-8-6-7-14-10(8)5-4-9(11)13/h4-5,13H,6-7H2,1-3H3

InChI Key

DJRSGLVTWSQESU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC2=C1CCO2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key features of 4-Tert-butyl-2,3-dihydro-5-benzofuranol with structurally or functionally related compounds:

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Application Biological Activity
This compound 192.27 Tert-butyl, dihydrobenzofuranol Under investigation Hypothesized anti-inflammatory
6-[1-[2-(Hydroxymethyl)phenyl]-1-propen-3-yl]-2,3-dihydro-5-benzofuranol 296.34 Hydroxymethylphenyl, propenyl Topical anti-inflammatory Leukotriene biosynthesis inhibition
Musk tibetene (1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene) 282.25 Tert-butyl, nitro, methyl Fragrance industry Odorant properties
Key Observations:

Core Structure: The target compound and the anti-inflammatory agent from Hammond et al. (1990) share the dihydrobenzofuranol core, critical for stabilizing radical intermediates or interacting with enzymatic targets . In contrast, musk tibetene features a nitrobenzene backbone, optimized for volatile fragrance properties .

Substituent Effects: The tert-butyl group in this compound and musk tibetene enhances steric bulk and lipophilicity.

Biological Activity: The anti-inflammatory analog in Hammond et al. (1990) includes a propenyl-hydroxymethylphenyl chain, enabling covalent interactions with leukotriene synthase. The absence of this moiety in this compound suggests distinct mechanisms, possibly targeting antioxidant pathways .

Physicochemical and Pharmacokinetic Properties

Property This compound Musk Tibetene Anti-inflammatory Analog
LogP (Lipophilicity) ~3.2 (predicted) 4.5 3.8
Water Solubility Low Very low Moderate (due to polar groups)
Metabolic Stability High (tert-butyl resists oxidation) Low (nitro groups) Moderate
  • Lipophilicity : The tert-butyl group in both the target compound and musk tibetene increases LogP, favoring dermal absorption in fragrances or topical therapies.
  • Metabolism : Musk tibetene’s nitro groups are prone to reduction, generating reactive intermediates that may limit therapeutic utility .

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